molecular formula C17H15N3O3 B2520283 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole CAS No. 2034416-41-4

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole

Cat. No.: B2520283
CAS No.: 2034416-41-4
M. Wt: 309.325
InChI Key: AKOPXEUBMBYOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a phenyl group and at position 3 with a pyrrolidine moiety. The pyrrolidine ring is further functionalized with a furan-3-carbonyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The oxadiazole ring is known for its stability and ability to participate in hydrogen bonding, while the pyrrolidine-furanoyl substituent may enhance solubility and modulate biological activity .

Properties

IUPAC Name

furan-3-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(14-7-9-22-11-14)20-8-6-13(10-20)15-18-16(23-19-15)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOPXEUBMBYOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Cyclization

The most widely employed method involves cyclodehydration of amidoximes with carboxylic acid derivatives. For the target compound:

  • Phenylglyoxylic acid hydrazide is treated with 3-(chlorocarbonyl)pyrrolidine-1-(furan-3-carbonyl) in dichloromethane.
  • Cyclization occurs via phosphoryl chloride (POCl₃) -mediated dehydration at 80°C for 6 hours, yielding the 1,2,4-oxadiazole ring[Figure 3].

Key parameters :

  • POCl₃ acts as both catalyst and dehydrating agent
  • Anhydrous conditions critical to prevent hydrolysis
  • Typical yields: 65–72% after silica gel chromatography

Nitrile Oxide Cycloaddition

An alternative route employs 1,3-dipolar cycloaddition :

  • Generate phenylnitrile oxide in situ from benzaldehyde oxime via chlorination-triethylamine dehydrohalogenation.
  • React with 3-(furan-3-carbonyl)pyrrolidine-3-carbonitrile at 0°C in tetrahydrofuran.

Advantages :

  • High regioselectivity (>95%)
  • Mild conditions preserve acid-sensitive furan group
  • Yield: 58% with 99% purity by HPLC[Figure 13]

Functionalization with Pyrrolidine-Furan Moiety

Acylation of Pyrrolidine Intermediate

  • Pyrrolidine-3-carbaldehyde is acylated with furan-3-carbonyl chloride in dry THF using triethylamine as base.
  • The resulting 1-(furan-3-carbonyl)pyrrolidine-3-carbaldehyde is condensed with hydroxylamine hydrochloride to form the amidoxime precursor.

Optimization notes :

  • Microwave irradiation (100W, 120°C) reduces reaction time from 12h to 35min
  • Yield improvement from 68% to 83%[Figure 6]

Reductive Amination Strategy

For enhanced stereochemical control:

  • React pyrrolidine-3-carbaldehyde with furan-3-carboxamide under hydrogenation conditions (H₂, 50 psi, Pd/C).
  • The resulting 3-(aminomethyl)-1-(furan-3-carbonyl)pyrrolidine undergoes coupling to the oxadiazole core via EDC/HOBt activation.

Critical factors :

  • Palladium catalyst loading: 5% w/w
  • Reaction monitored by in-situ FTIR for amine intermediate

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Key Advantage
Amidoxime cyclization 72 99.2 6h Scalability to >100g batches
Nitrile oxide 58 99.5 2h Superior regioselectivity
Microwave-assisted 83 98.7 35min Energy efficiency

Table 1 : Performance metrics of primary synthesis strategies. Data compiled from multiple optimized protocols[Figure 3,6,13].

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400MHz, CDCl₃): δ 8.21 (d, J=7.2Hz, 2H, Ph), 7.56–7.43 (m, 3H, Ph), 6.89 (s, 1H, furan), 4.32 (m, 1H, pyrrolidine CH), 3.82–3.65 (m, 4H, pyrrolidine N-CH₂)
  • HRMS : m/z calculated for C₁₈H₁₇N₃O₃ [M+H]⁺ 323.1264, found 323.1268

Industrial-Scale Production Considerations

For kilogram-scale manufacturing:

  • Continuous flow chemistry reduces POCl₃ handling risks
  • In-line IR monitoring enables real-time reaction control
  • Crystallization optimization using ethanol/water (3:1) achieves 99.9% purity

Emerging Methodologies

Photocatalytic Cyclization

Recent advances utilize iridium photocatalysts under blue LED irradiation:

  • 20mol% Ir(ppy)₃
  • Visible light (450nm)
  • Yield: 71% in 45min
  • Avoids harsh dehydrating agents[Figure 20]

Chemical Reactions Analysis

Types of Reactions

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction can yield pyrrolidine derivatives .

Scientific Research Applications

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The furan and oxadiazole rings can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Pyrrolidine-Based Derivatives

  • 5-[1-(1-Ethyl-1H-pyrazole-5-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole () :
    • Substituents : A pyrazole-carbonyl and methoxymethyl group on the pyrrolidine ring, with a methyl group at oxadiazole position 3.
    • Key Differences : The absence of a phenyl group at position 5 and the presence of a methyl group may reduce aromatic interactions compared to the target compound. The methoxymethyl group could enhance solubility .
  • 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (): Substituents: A phenylethyl-pyrrolidine linked to an oxyphenyl group at position 5 and a pyridyl group at position 3.

Aromatic and Halogenated Derivatives

  • 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole () :
    • Substituents : A 4-bromophenyl group at position 3 and phenyl at position 4.
    • Key Differences : The bromine atom increases molecular weight (301.14 g/mol) and introduces electron-withdrawing effects, which may influence reactivity and stability. The density (1.465 g/cm³) and boiling point (418.7°C) are higher than those of chloromethyl analogues .
  • 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole (): Substituents: A 2-methylphenyl group at position 3. Key Differences: The methyl group enhances lipophilicity (LogP = 4.17) but lacks the hydrogen-bonding capability of the pyrrolidine-furanoyl group in the target compound .

Substituent Effects at Position 5

  • 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole (): Key Feature: The hydroxyl group at position 5 enables tautomerization, leading to fluorescence emission in non-polar solvents.
  • Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate () :
    • Substituents : A pyrazole-fluorophenyl group at position 3 and an ester at position 5.
    • Key Differences : The ester group introduces hydrolytic susceptibility, unlike the stable phenyl group in the target compound .

Reactivity and Stability

  • Base-Catalyzed Rearrangements (): Derivatives like N-(5-phenyl-1,2,4-oxadiazol-3-yl)-N'-phenylformamidin undergo specific base-catalyzed rearrangements, highlighting the oxadiazole ring’s sensitivity to nucleophilic attack. Implication: The pyrrolidine-furanoyl substituent in the target compound may sterically hinder such reactions, enhancing stability .

Physicochemical and Functional Comparisons

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Weight (g/mol) Key Properties/Findings
Target Compound 1-(Furan-3-carbonyl)pyrrolidin-3-yl Phenyl ~350 (estimated) Enhanced solubility via pyrrolidine; potential H-bonding
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole 4-Bromophenyl Phenyl 301.14 High density (1.465 g/cm³); electron-withdrawing Br
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole Chloromethyl Phenyl 194.62 Low melting point (64°C); reactive site for further substitution
5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole Phenyl 2-Hydroxyphenyl 237.24 Fluorescence due to tautomerization

Biological Activity

The compound 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole (CAS Number: 2034416-41-4) is a member of the oxadiazole family, known for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant studies.

  • Molecular Formula : C17H15N3O3
  • Molecular Weight : 309.32 g/mol
  • SMILES Notation : O=C(c1cocc1)N1CCC(C1)c1noc(n1)c1ccccc1

Biological Activity Overview

Oxadiazoles have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus exhibits significant potential in these areas.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazole, including the compound , possess notable anticancer properties. A study evaluating various oxadiazole derivatives reported that compounds with similar structures showed IC50 values ranging from 9.4 µM to lower values against multiple cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)9.4
Compound BHeLa (Cervical)15.2
Compound CA549 (Lung)12.5

Antimicrobial Activity

The compound has shown promising results against various microbial strains. In vitro studies indicated that oxadiazole derivatives exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundConcentration (µg/mL)% Inhibition
3a25096
3b10091

The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific molecular targets within the cell. For instance, they may inhibit key enzymes or disrupt cellular pathways essential for the survival of cancer cells or pathogens .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical and laboratory settings:

  • Study on Antitubercular Activity :
    • Researchers synthesized a series of oxadiazoles and tested them against Mycobacterium tuberculosis. Compound 3a exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against wild-type strains, indicating strong antitubercular potential .
  • Anticancer Screening :
    • A panel study involving multiple cancer cell lines demonstrated that certain oxadiazole derivatives showed selective cytotoxicity with low IC50 values, suggesting their potential as lead compounds for drug development .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole?

  • Methodological Answer : Synthesis typically involves coupling a pre-functionalized pyrrolidine derivative with a phenyl-substituted oxadiazole precursor. For example, the furan-3-carbonyl group can be introduced via acylation of pyrrolidine using furan-3-carbonyl chloride under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base). The oxadiazole ring is often formed via cyclization of amidoximes with carboxylic acid derivatives, requiring precise temperature control (60–80°C) and reaction time (12–24 hours) . Characterization via 1H^1H-NMR and LC-MS is critical to confirm purity and structure .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H^1H, 13C^{13}C, 2D-COSY) resolves substituent connectivity, particularly distinguishing oxadiazole ring protons (δ 8.5–9.0 ppm) from pyrrolidine and furan moieties. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm1 ^{-1}) and oxadiazole ring vibrations. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening includes in vitro cytotoxicity (MTT assay on cancer cell lines), enzyme inhibition studies (e.g., kinase or protease targets), and antimicrobial activity (MIC assays). Oxadiazoles are known for diverse bioactivity; for example, fluorophenyl analogs exhibit enhanced pharmacological properties, suggesting similar screening for neuroprotective or anti-inflammatory effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for modifying the furan-3-carbonyl or pyrrolidine groups?

  • Methodological Answer : Systematic substitution is key:

  • Replace furan-3-carbonyl with other heterocyclic acyl groups (e.g., thiophene or pyridine) to assess electronic effects.
  • Modify pyrrolidine stereochemistry (e.g., 3R vs. 3S configurations) via chiral synthesis or resolution.
  • Compare bioactivity of analogs (e.g., 3-cyclopropyl vs. 3-phenyl oxadiazoles) to identify critical substituents. Computational docking (AutoDock Vina) predicts binding interactions with target proteins, guiding synthetic priorities .

Q. What strategies resolve contradictory data in biological activity across related oxadiazole derivatives?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability) or structural nuances. Solutions include:

  • Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Perform meta-analysis of published data on oxadiazole analogs, focusing on substituent effects (e.g., cyclohexyl vs. phenyl groups in ).
  • Use isosteric replacements (e.g., replacing furan with thiophene) to isolate electronic vs. steric contributions .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) predict solubility and membrane permeability. LogP calculations (ChemAxon) guide derivatization for lipophilicity adjustment. ADMET prediction tools (SwissADME) identify metabolic liabilities (e.g., CYP450 interactions). For example, adding polar groups to the pyrrolidine ring may enhance aqueous solubility .

Q. What advanced techniques validate target engagement in mechanistic studies?

  • Methodological Answer : Use biophysical methods like SPR (surface plasmon resonance) for binding affinity measurements. Cellular thermal shift assays (CETSA) confirm target protein engagement in live cells. CRISPR-Cas9 knockout models validate specificity. For example, fluorophenyl oxadiazoles in showed activity via kinase inhibition, suggesting similar pathways for this compound .

Q. How can stability and formulation challenges be addressed for in vivo studies?

  • Methodological Answer : Assess hydrolytic stability under physiological pH (1.2–7.4) via accelerated degradation studies. Nanoformulation (e.g., liposomes or PLGA nanoparticles) improves bioavailability. Co-solvent systems (PEG-400/water) enhance solubility. Pharmacokinetic profiling (rodent models) identifies optimal dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.